4-Aminophenylalanine

Description

p-Aminophenylalanine has been reported in Vigna vexillata, Vigna angivensis, and other organisms with data available.

RN given refers to cpd without isomeric designation

Structure

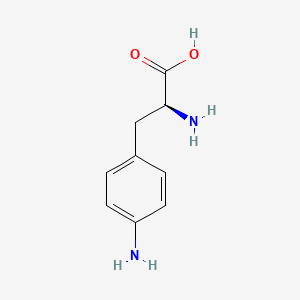

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 |

Source

|

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 |

Source

|

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Amino-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-L-phenylalanine (L-4-APhe) is a non-proteinogenic amino acid, a derivative of L-phenylalanine containing an amino group at the para position of the phenyl ring.[1] This structural modification imparts unique chemical properties, making it a valuable building block in various scientific and pharmaceutical applications. It serves as a crucial intermediate in the biosynthesis of certain antibiotics and is increasingly utilized in peptide synthesis to create novel therapeutics with enhanced stability and functionality.[2][3][4] This guide provides a comprehensive overview of the core chemical properties of 4-Amino-L-phenylalanine, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.

Physicochemical Properties

4-Amino-L-phenylalanine is typically an off-white crystalline powder.[3][5] Its key physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3][5][6] |

| Melting Point | 232 - 240 °C | [3] |

| Optical Rotation | [α]D20 = -42 ±4° (c=1 in water) | [3] |

| Solubility | Soluble in water. Insoluble in DMSO and EtOH. | [2][5][7] |

Chemical and Molecular Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [3][8][9] |

| Molecular Weight | 180.20 g/mol | [8] |

| CAS Number | 943-80-6 | [3][5][8] |

| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid | [8] |

| SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)N | [8] |

| InChIKey | CMUHFUGDYMFHEI-QMMMGPOBSA-N | [8] |

Experimental Protocols

The following sections detail common laboratory-scale synthesis procedures for 4-Amino-L-phenylalanine, starting from L-phenylalanine.

Synthesis of 4-Nitro-L-phenylalanine (Intermediate)

This protocol outlines the nitration of L-phenylalanine, a necessary precursor for the synthesis of 4-Amino-L-phenylalanine.

-

Materials:

-

L-phenylalanine (4.139 g, 25.1 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 12.5 mL)

-

Nitrating acid mixture (e.g., a mixture of nitric acid and sulfuric acid)

-

Ammonium Hydroxide (NH₄OH)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized water

-

-

Procedure:

-

A solution of L-phenylalanine is prepared in 12.5 mL of 98% H₂SO₄.

-

The nitrating acid mixture (3.5 mL portion) is added dropwise to the L-phenylalanine solution with continuous stirring. The reaction temperature is maintained at 10 °C.[5]

-

The reaction mixture is stirred at 10 °C for 2.5 hours.[5]

-

Upon completion, the pH of the solution is carefully adjusted to 5 using NH₄OH, which will cause a precipitate to form.[5]

-

The resulting light yellow precipitate is collected by filtration.

-

The collected solid is washed sequentially with a small amount of water and acetonitrile (CH₃CN).[5]

-

The product, 4-nitro-L-phenylalanine, is dried to yield a yellow powder (Expected yield: ~90%).[5]

-

Synthesis of 4-Amino-L-phenylalanine via Hydrogenation

This protocol describes the reduction of the nitro group of 4-Nitro-L-phenylalanine to an amino group.

-

Materials:

-

4-Nitro-L-phenylalanine (2.006 g, 9.54 mmol)

-

5% Palladium-Barium Sulfate (B86663) catalyst (Pd/BaSO₄, 0.2 g)

-

Deionized water (35 mL)

-

Acetonitrile (CH₃CN)

-

Diatomaceous earth

-

-

Procedure:

-

4-Nitro-L-phenylalanine is suspended in 35 mL of water.[5]

-

0.2 g of 5% palladium-barium sulfate catalyst is added to the suspension.[5]

-

The hydrogenation reaction is carried out for 3 hours at room temperature under a hydrogen atmosphere.[5]

-

The reaction solution is filtered through a diatomaceous earth pad to remove the catalyst.[5]

-

The filtrate is concentrated under reduced pressure to yield a light brown residue.[5]

-

The residue is washed with CH₃CN to afford the final product as a light brown solid (Expected yield: ~85%).[5]

-

Synthetic Pathway Visualization

The chemical synthesis of 4-Amino-L-phenylalanine from L-phenylalanine is a two-step process involving nitration followed by catalytic hydrogenation. This workflow is critical for the laboratory-scale production of this non-canonical amino acid.

Caption: Workflow for the synthesis of 4-Amino-L-phenylalanine.

Applications in Research and Development

4-Amino-L-phenylalanine is a versatile molecule with significant applications in several research domains:

-

Peptide and Protein Synthesis: It is used as a building block to synthesize peptides and proteins with novel properties.[3] The additional amino group can be used for bioconjugation or to alter the charge and binding characteristics of the resulting peptide.[10]

-

Drug Development: The compound plays a role in developing drugs, particularly those targeting neurological disorders, by potentially influencing neurotransmitter synthesis and function.[3] It is also a component of certain antibiotics like Pristinamycin I.[2]

-

Biochemical Research: It serves as a tool to study enzyme activity and protein folding.[3] For instance, it has been studied as an allosteric activator for phenylalanine hydroxylase, although it is less potent than L-phenylalanine itself.[11]

Conclusion

4-Amino-L-phenylalanine possesses a unique combination of chemical properties stemming from the additional amino group on its phenyl ring. These characteristics make it an invaluable tool for chemists and pharmacologists. The synthetic protocols provided herein are reliable methods for its laboratory preparation, enabling further research into its applications in peptide chemistry, drug discovery, and materials science. As the demand for sophisticated biomolecules grows, the utility of non-canonical amino acids like 4-Amino-L-phenylalanine will continue to expand.

References

- 1. CAS 2922-41-0: 4-Amino-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. apexbt.com [apexbt.com]

- 8. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 10. chemimpex.com [chemimpex.com]

- 11. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Aminophenylalanine from 4-Nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Amino-L-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological applications. The primary focus is on the reduction of its precursor, 4-Nitro-L-phenylalanine. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents key data in a structured format to aid researchers in the efficient and safe production of this valuable compound.

Introduction

4-Amino-L-phenylalanine (4-Am-Phe) serves as a versatile building block in drug development and as a tool in chemical biology. Its applications include the synthesis of peptidomimetics, the introduction of a reactive amino group for bioconjugation, and the production of therapeutic agents. The most common and efficient route to 4-Am-Phe is the reduction of the nitro group of 4-Nitro-L-phenylalanine (4-NO2-Phe). This guide will focus on the prevalent methods for this transformation, particularly catalytic hydrogenation.

Synthetic Pathways

The synthesis of 4-Amino-L-phenylalanine from 4-Nitro-L-phenylalanine is a straightforward reduction of an aromatic nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being the most widely used due to its high efficiency and clean reaction profile.[1][2]

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis of 4-Amino-L-phenylalanine.

Alternative reducing agents for aromatic nitro compounds include metals in acidic media (e.g., iron in acetic acid), sodium hydrosulfite, or tin(II) chloride.[1] However, catalytic hydrogenation is often preferred for its milder reaction conditions and avoidance of stoichiometric metal waste.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the precursor, 4-Nitro-L-phenylalanine, and its subsequent reduction to 4-Amino-L-phenylalanine.

Synthesis of 4-Nitro-L-phenylalanine

The starting material, 4-Nitro-L-phenylalanine, is typically synthesized by the nitration of L-phenylalanine.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Nitro-L-phenylalanine.

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-phenylalanine in concentrated sulfuric acid.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 1-3 hours).

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as lead (II) carbonate.

-

Filter the resulting precipitate.

-

Treat the filtrate with hydrogen sulfide (B99878) gas to precipitate any remaining lead ions as lead (II) sulfide.

-

Filter the lead sulfide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from hot water to yield pure 4-Nitro-L-phenylalanine.

Synthesis of 4-Amino-L-phenylalanine via Catalytic Hydrogenation

The reduction of 4-Nitro-L-phenylalanine is most commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel as the catalyst.[2][4] The following protocol is a general procedure adapted from the hydrogenation of similar aromatic nitro compounds.[4]

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of 4-Nitro-L-phenylalanine.

Protocol with Palladium on Carbon (Pd/C):

-

Inerting the Reaction Vessel: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet. Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Catalyst and Substrate Addition: Under a gentle stream of nitrogen, carefully add 5-10% palladium on carbon (typically 1-5 mol% relative to the substrate). Dissolve the 4-Nitro-L-phenylalanine in a suitable solvent such as methanol (B129727) or ethanol (B145695) and add it to the reaction flask.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely. Keep it wet with the solvent and handle it according to safety protocols.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-Amino-L-phenylalanine. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product, as well as typical reaction parameters for the synthesis.

Table 1: Physicochemical Properties

| Property | 4-Nitro-L-phenylalanine | 4-Amino-L-phenylalanine |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₂N₂O₂ |

| Molecular Weight | 210.19 g/mol | 180.20 g/mol [5] |

| Appearance | White to off-white powder | White or cream to brown crystals or powder[6] |

| Melting Point | 245-251 °C (dec.)[7] | - |

| Optical Rotation | [α]²⁵/D +6.8° (c=1.3 in 3 M HCl)[7] | -42° to -45° (c=2, water)[6] |

| Purity (Typical) | ≥98%[7] | ≥94.0%[6] |

Table 2: Synthesis Parameters and Expected Outcomes

| Parameter | Synthesis of 4-Nitro-L-phenylalanine | Synthesis of 4-Amino-L-phenylalanine |

| Key Reagents | L-phenylalanine, Conc. H₂SO₄, Conc. HNO₃ | 4-Nitro-L-phenylalanine, H₂, Pd/C or Raney Ni |

| Solvent | Sulfuric Acid | Methanol, Ethanol |

| Reaction Temperature | 0 °C[3] | Room Temperature |

| Reaction Time | 1-3 hours[3] | 1-12 hours (monitor by TLC/HPLC) |

| Typical Yield | 65-81%[3] | High (typically >90%) |

Conclusion

The synthesis of 4-Amino-L-phenylalanine from 4-Nitro-L-phenylalanine via catalytic hydrogenation is a robust and high-yielding process. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodology, including detailed experimental protocols and key data. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important amino acid derivative for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 4-Nitro- L -phenylalanine 98 207591-86-4 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Properties of 4-Amino-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data for 4-Amino-L-phenylalanine, a non-canonical aromatic amino acid. Its unique structure makes it a valuable tool in pharmaceutical development, biochemical research, and protein engineering, where it can be used as a fluorescent probe or a building block for novel peptides and proteins.[1] This document outlines key quantitative data, detailed experimental protocols for its characterization, and logical workflows for its analysis.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of 4-Amino-L-phenylalanine. The addition of an amino group to the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to L-phenylalanine.

Table 1: ¹H NMR Spectroscopic Data (Data for L-phenylalanine is from a 500 MHz spectrum in H₂O)

| Proton Assignment | 4-Amino-L-phenylalanine (Estimated δ, ppm) | L-phenylalanine (δ, ppm) | Multiplicity |

| Hα | ~3.9 - 4.1 | 3.98 | Doublet of doublets (dd) |

| Hβ | ~3.0 - 3.3 | 3.11, 3.27 | Multiplet (m) |

| Aromatic H (ortho to -CH₂) | ~7.0 - 7.2 | 7.37 | Multiplet (m) |

| Aromatic H (ortho to -NH₂) | ~6.6 - 6.8 | 7.37 | Multiplet (m) |

Note: Specific, high-resolution peak assignments for 4-Amino-L-phenylalanine were not available in the cited literature. The estimated shifts are based on general principles of substituent effects on aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data (Data for L-phenylalanine is from a 125 MHz spectrum in H₂O)

| Carbon Assignment | 4-Amino-L-phenylalanine (Expected δ, ppm) | L-phenylalanine (δ, ppm) |

| C=O (Carboxyl) | ~175 - 178 | 174.3 |

| Cα | ~55 - 58 | 56.1 |

| Cβ | ~37 - 40 | 37.9 |

| Aromatic C (quaternary, C-CH₂) | ~125 - 128 | 137.2 |

| Aromatic C (quaternary, C-NH₂) | ~145 - 148 | - |

| Aromatic C (ortho to -CH₂) | ~130 - 132 | 129.3 |

| Aromatic C (ortho to -NH₂) | ~115 - 118 | 128.5 |

| Aromatic C (para to -CH₂) | - | 126.9 |

Note: Specific experimental data for 4-Amino-L-phenylalanine was not found. Expected shifts are predicted based on the known electronic effects of an amino substituent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Monoisotopic Mass | 180.089877630 Da | [1] |

| Key Fragments (m/z) | 180 [M]⁺, 136 [M-COOH]⁺, 107 [C₇H₉N]⁺, 106 [C₇H₈N]⁺ | Predicted based on Phenylalanine fragmentation[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of an amino acid is characterized by vibrations of the amino group (NH₃⁺), carboxylate group (COO⁻), and the side chain.

Table 4: Key IR Absorption Bands (Comparative data from L-phenylalanine)[3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3400 (m) | Primary amine (-NH₂) |

| N-H Stretch (zwitterion) | 3000 - 3200 (s, br) | Ammonium (-NH₃⁺) |

| C-H Stretch (aromatic) | 3000 - 3100 (m) | Aromatic Ring |

| C-H Stretch (aliphatic) | 2850 - 3000 (m) | -CH₂- and -CH- |

| C=O Stretch (zwitterion) | 1580 - 1610 (s) | Carboxylate (COO⁻), asymmetric |

| N-H Bend (zwitterion) | 1500 - 1550 (s) | Ammonium (-NH₃⁺) |

| C=C Stretch | 1500 - 1600 (m) | Aromatic Ring |

| C-O Stretch | 1300 - 1420 (s) | Carboxylate (COO⁻), symmetric |

| C-N Stretch | 1250 - 1335 (s) | Aromatic Amine |

| C-H "oop" Bend | 800 - 860 (s) | para-disubstituted aromatic |

UV-Visible Spectroscopy

The aromatic ring in 4-Amino-L-phenylalanine acts as a chromophore. The presence of the electron-donating amino group on the phenyl ring causes a significant red-shift (bathochromic shift) in the absorption maxima compared to L-phenylalanine.

Table 5: UV-Visible Absorption Data

| Parameter | 4-Amino-L-phenylalanine | L-phenylalanine (for comparison) |

| λmax | ~230-240 nm and ~280 nm (predicted) | ~198 nm, ~258 nm[5] |

Note: The predicted absorption maxima are based on the known red-shift effect of an amino substituent on the phenyl ring, similar to the shift observed between phenylalanine and tyrosine.[6] The electronic transitions for a related compound, 4-cyanophenylalanine, are red-shifted compared to phenylalanine, supporting this prediction.[7]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on established techniques for amino acid analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve 10-50 mg of 4-Amino-L-phenylalanine in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).[8] For enhanced solubility or to study pH effects, small aliquots of DCl or NaOD can be used to adjust the pH.[8]

-

Internal Standard : For quantitative NMR (qNMR), add a known concentration of an internal standard such as terephthalic acid or sulfoisophthalic acid.[9]

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Use a standard 1D pulse program with proton decoupling.[8] Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[8]

-

-

Data Processing : Process the raw data (FID) with Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation : Prepare a stock solution of the sample in an organic solvent like methanol (B129727) or acetonitrile, or in water, at a concentration of approximately 1 mg/mL.[10]

-

Dilution : Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to a final concentration of 1-10 µg/mL in a solvent mixture suitable for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.[10][11]

-

Instrumentation : Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition : Infuse the sample directly or via liquid chromatography (LC). Acquire data in positive ion mode. For fragmentation analysis (MS/MS), select the precursor ion (m/z 181.1 for [M+H]⁺) and apply collision-induced dissociation (CID).[12]

FT-IR Spectroscopy Protocol

-

Sample Preparation : For solid-state analysis, mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the crystal.[13]

-

Background Collection : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Data Acquisition : Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

UV-Visible Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of 4-Amino-L-phenylalanine in a UV-transparent solvent, typically deionized water or a buffer solution (e.g., phosphate (B84403) buffer).[14][15] Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blanking : Fill a quartz cuvette with the solvent used for sample preparation and use it to zero the instrument (set the baseline).[14]

-

Data Acquisition : Replace the blank cuvette with the sample cuvette. Scan a wavelength range from approximately 200 nm to 400 nm to identify all absorption maxima.[16]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows and conceptual pathways relevant to the analysis and application of 4-Amino-L-phenylalanine.

Spectroscopic Characterization Workflow

This diagram outlines the systematic process for the complete spectroscopic identification and characterization of 4-Amino-L-phenylalanine.

References

- 1. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 6. Aromatic amino acid - Wikipedia [en.wikipedia.org]

- 7. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. ctdp.org [ctdp.org]

- 12. benchchem.com [benchchem.com]

- 13. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]

- 14. scribd.com [scribd.com]

- 15. iosrjournals.org [iosrjournals.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Investigation of p-Aminophenylalanine in Vigna vexillata

<

Audience: Researchers, scientists, and drug development professionals.

Abstract: p-Aminophenylalanine (p-APA) is a non-proteinogenic amino acid with known bioactivity, making it a compound of interest for pharmaceutical research. While its presence has been confirmed in Vigna vexillata, detailed quantitative data and established experimental protocols for its analysis within this specific plant matrix are not widely consolidated.[1][2] This technical guide provides a comprehensive framework for the investigation of p-APA in Vigna vexillata. It outlines a proposed biosynthetic pathway, details robust experimental protocols for extraction, separation, quantification, and structural confirmation, and presents the necessary visualizations and data structures to guide researchers in this endeavor.

Introduction

Vigna vexillata (L.) A. Rich, commonly known as the wild cowpea or zombi pea, is a pan-tropical legume recognized for its edible tubers and protein-rich seeds.[3] The genus Vigna is a known source of various phytochemicals, including non-proteinogenic amino acids (NPAAs), which can serve as defense compounds and are of interest for their potential pharmacological activities.[4][5][6] Among these is p-aminophenylalanine (4-aminophenylalanine, p-APA), an analogue of phenylalanine. The biosynthesis of p-APA has been demonstrated in Vigna vexillata to originate from shikimic acid via a pathway distinct from that of phenylalanine and tyrosine.[2] Given the established bioactivity of NPAAs and the potential of p-APA as a precursor in drug synthesis, a rigorous and standardized approach to its study in V. vexillata is warranted. This document serves as a technical guide for researchers, providing the foundational knowledge and detailed methodologies required to investigate the natural occurrence, biosynthesis, and properties of p-APA in this plant species.

Proposed Biosynthesis of p-Aminophenylalanine

The biosynthesis of p-aminophenylalanine in Vigna vexillata proceeds from chorismic acid, a key branch-point intermediate in the shikimate pathway.[2] Unlike phenylalanine and tyrosine, which are formed via prephenate, p-APA synthesis involves a distinct amination and rearrangement sequence. The proposed pathway involves the conversion of chorismic acid to an aminated intermediate, which then undergoes rearrangements to form 4-aminophenylpyruvic acid, the direct precursor that is finally transaminated to yield p-aminophenylalanine.[2]

Caption: Proposed biosynthetic pathway of p-Aminophenylalanine from Chorismic Acid.

Experimental Protocols

A systematic approach is required to accurately isolate, identify, and quantify p-APA from Vigna vexillata. The following sections detail a comprehensive workflow.

Overall Experimental Workflow

The process begins with the careful preparation of plant material, followed by extraction of the target analyte. The resulting extract is then subjected to high-performance analytical techniques for separation and quantification, with definitive structural confirmation as the final step.

Caption: General experimental workflow for p-Aminophenylalanine analysis.

Sample Preparation and Extraction

-

Plant Material: Collect fresh samples from different tissues of Vigna vexillata (e.g., seeds, tubers, leaves).[3] Freeze-dry (lyophilize) the material to preserve chemical integrity and facilitate grinding.

-

Grinding: Grind the lyophilized tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 1 g of powdered sample into a centrifuge tube.

-

Add 10 mL of an extraction solvent (e.g., 70% (v/v) aqueous ethanol or 0.1% formic acid in methanol).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Filter the pooled supernatant through a 0.22 µm syringe filter prior to analysis.

-

Separation and Quantification: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of specific molecules in complex biological matrices due to its high sensitivity and selectivity.[7][8]

Protocol:

-

Instrumentation: Utilize a standard UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[9]

-

Chromatography: Separate the analyte using a reversed-phase C18 column.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[10]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start at 2% B, ramp to 95% B over 8 min, hold 2 min |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV[9] |

| Source Temperature | 150 °C[9] |

| MRM Transition | Precursor Ion (Q1): m/z 181.1, Product Ion (Q3): m/z 164.1 |

Note: MRM transitions must be optimized by infusing a pure p-APA standard.

Structural Elucidation: NMR Spectroscopy

While LC-MS/MS provides quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation. This requires isolating a larger quantity of the compound.

Protocol:

-

Isolation: Perform large-scale extraction and use preparative HPLC to isolate several milligrams of the putative p-APA.

-

Analysis: Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Confirmation: Compare the acquired spectra with published data for p-aminophenylalanine or a certified reference standard. The characteristic aromatic signals in the ¹H NMR spectrum are key identifiers.[11]

Table 2: Expected ¹H NMR Chemical Shifts for p-Aminophenylalanine

| Proton | Expected Chemical Shift (δ, ppm) in D₂O | Multiplicity |

| H-α | ~3.9 - 4.1 | Doublet of doublets (dd) |

| H-β | ~3.0 - 3.2 | Multiplet (m) |

| Aromatic (ortho to NH₂) | ~6.8 - 7.0 | Doublet (d) |

| Aromatic (ortho to CH₂) | ~7.2 - 7.4 | Doublet (d) |

Note: Exact chemical shifts can vary based on solvent and pH.

Data Presentation and Interpretation

Quantitative data should be meticulously organized to allow for clear interpretation and comparison across different plant tissues or experimental conditions.

Table 3: Example Data Table for p-APA Quantification in Vigna vexillata

| Plant Tissue | Sample Replicate | Peak Area (LC-MS/MS) | Concentration (µg/g dry weight) | Standard Deviation |

| Seed | 1 | 150,450 | 12.5 | 0.8 |

| 2 | 162,300 | 13.4 | ||

| 3 | 148,900 | 12.3 | ||

| Tuber | 1 | 45,600 | 3.8 | 0.3 |

| 2 | 51,200 | 4.2 | ||

| 3 | 48,750 | 4.0 | ||

| Leaf | 1 | 10,890 | 0.9 | 0.1 |

| 2 | 12,100 | 1.0 | ||

| 3 | 13,300 | 1.1 |

Significance and Drug Development Pathway

The identification and quantification of novel or uncommon natural products like p-APA is the first step in a potential drug development pipeline. Its presence in an edible plant like V. vexillata suggests a favorable toxicity profile. As a non-proteinogenic amino acid, it can serve as a valuable chiral building block for the synthesis of more complex pharmaceutical agents.

Caption: From natural product discovery to clinical application.

Conclusion

This technical guide provides a robust, methodology-driven framework for the scientific investigation of p-aminophenylalanine in Vigna vexillata. By following the detailed protocols for extraction, LC-MS/MS quantification, and NMR confirmation, researchers can generate high-quality, reproducible data. Such research is crucial for understanding the phytochemistry of underutilized legumes and for identifying novel natural products that can serve as lead compounds in future drug development efforts.

References

- 1. This compound | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of p-aminophenylalanine: part of a general scheme for the biosynthesis of chorisimic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nutritional status of Zombi pea (Vigna vexillata) as influenced by plant density and deblossoming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vigna vexillata var. vexillata | PlantZAfrica [pza.sanbi.org]

- 6. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]

- 7. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Optical Rotation and Chirality of L-4-aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation and chirality of L-4-aminophenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document details the quantitative chiral properties, experimental protocols for their determination, and the biological significance of its stereochemistry.

Core Concepts: Chirality and Optical Rotation

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. L-4-aminophenylalanine and its counterpart, D-4-aminophenylalanine, are enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different, leading to distinct interactions with other chiral molecules, such as biological receptors and enzymes.

Optical rotation is a characteristic physical property of chiral molecules. When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. The direction and magnitude of this rotation are unique to each enantiomer. The specific rotation, [α], is a standardized measure of this optical activity.

Quantitative Chiral Properties

The optical rotation of L-4-aminophenylalanine and its derivatives is a key parameter for its identification and quality control. The following table summarizes the available quantitative data.

| Compound | Specific Rotation [α] | Conditions |

| L-4-aminophenylalanine | -42° to -45° | c=2, water |

| Fmoc-4-amino-L-phenylalanine | -9 ± 2° | c=1, in Dimethylformamide (DMF) |

Table 1: Specific Rotation of L-4-aminophenylalanine and its N-Fmoc derivative.

Experimental Protocols

Accurate determination of the optical and chiral properties of L-4-aminophenylalanine is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Determination of Optical Rotation by Polarimetry

This protocol outlines the procedure for measuring the specific rotation of L-4-aminophenylalanine.

Objective: To determine the specific rotation of L-4-aminophenylalanine using a polarimeter.

Materials:

-

L-4-aminophenylalanine sample

-

Distilled water (or appropriate solvent)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (1 dm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 200 mg of L-4-aminophenylalanine.

-

Dissolve the sample in distilled water in a 10 mL volumetric flask.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank solvent (distilled water) and set the reading to zero.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) at a constant temperature (e.g., 20°C) and a specific wavelength (e.g., 589 nm, the sodium D-line).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the following formula: [α] = α / (c × l) Where:

-

α = observed rotation in degrees

-

c = concentration of the solution in g/mL

-

l = path length of the polarimeter cell in decimeters (dm)

-

-

Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method describes the separation of L- and D-enantiomers of 4-aminophenylalanine to determine enantiomeric purity.

Objective: To resolve and quantify the enantiomers of this compound using chiral HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like ristocetin (B1679390) A)

-

Mobile phase: Methanol/Acetic Acid (e.g., 100:0.1 v/v)

-

This compound sample

-

Solvent for sample preparation (e.g., mobile phase)

Procedure:

-

System Preparation:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the column temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject a specific volume of the prepared sample (e.g., 10 µL) onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the L- and D-enantiomers based on their retention times (comparison with standards if available).

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] × 100

-

Structural Elucidation by Vibrational Circular Dichroism (VCD) Spectroscopy

VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution.

Objective: To obtain the VCD spectrum of L-4-aminophenylalanine to confirm its absolute configuration and study its conformational properties.

Instrumentation and Materials:

-

VCD Spectrometer (FTIR-based with VCD accessory)

-

Infrared (IR) transparent sample cell (e.g., BaF₂)

-

L-4-aminophenylalanine sample

-

Appropriate solvent (e.g., D₂O to avoid interference from O-H and N-H vibrations)

Procedure:

-

Sample Preparation:

-

Dissolve the L-4-aminophenylalanine sample in the chosen deuterated solvent to an appropriate concentration.

-

-

Data Acquisition:

-

Acquire the VCD and IR spectra of the sample solution.

-

Acquire a background spectrum of the solvent in the same cell.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum.

-

The resulting VCD spectrum will show both positive and negative bands, which are characteristic of the molecule's specific enantiomer and conformation.

-

-

Spectral Interpretation:

-

Compare the experimental VCD spectrum with theoretical spectra calculated using quantum chemistry methods (e.g., Density Functional Theory - DFT) for the L- and D-enantiomers.

-

A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

-

Biological Significance and Signaling Pathways

The chirality of this compound is critical for its biological activity. The L-enantiomer interacts differently with enzymes and receptors compared to the D-enantiomer, leading to distinct physiological effects.

Allosteric Activation of Phenylalanine Hydroxylase (PAH)

L-4-aminophenylalanine is an analog of the essential amino acid L-phenylalanine and can act as an allosteric activator of Phenylalanine Hydroxylase (PAH).[1] PAH is a key enzyme in phenylalanine metabolism, and its dysregulation can lead to phenylketonuria (PKU). L-4-aminophenylalanine binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This activation is achieved through the stabilization of regulatory domain dimers.[2] However, the activation by L-4-aminophenylalanine is reported to be at a lower level compared to L-phenylalanine itself.[1]

Caption: Allosteric activation of Phenylalanine Hydroxylase (PAH) by L-4-aminophenylalanine.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Derivatives of L-4-aminophenylalanine have been developed as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4).[3] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[4] By inhibiting DPP-4, these L-4-aminophenylalanine-based compounds prevent the degradation of GLP-1, thereby prolonging its action and leading to enhanced insulin (B600854) secretion and improved glucose control. This mechanism is a cornerstone of treatment for type 2 diabetes.

Caption: Mechanism of DPP-4 inhibition by L-4-aminophenylalanine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and chiral analysis of L-4-aminophenylalanine.

Caption: General workflow for the preparation and analysis of L-4-aminophenylalanine.

Conclusion

The chirality of L-4-aminophenylalanine is a defining feature that governs its physical properties and biological functions. Its specific optical rotation is a critical parameter for its characterization, and reliable experimental protocols, such as polarimetry, chiral HPLC, and VCD, are essential for ensuring its enantiomeric purity and confirming its absolute configuration. The distinct biological activities of its L-enantiomer, particularly in the allosteric activation of PAH and the development of DPP-4 inhibitors, underscore the importance of stereochemistry in drug design and development. This guide provides a foundational resource for researchers and scientists working with this important chiral molecule.

References

- 1. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 4. hou.usra.edu [hou.usra.edu]

An In-depth Technical Guide to the Solubility of 4-Aminophenylalanine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminophenylalanine, a non-canonical amino acid of significant interest in pharmaceutical and biotechnological research. Understanding its solubility in various solvent systems is critical for applications ranging from peptide synthesis to the development of novel therapeutics. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for clarity.

Core Physicochemical Properties

4-Amino-L-phenylalanine is an amino acid derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of approximately 180.2 g/mol [1][2]. It typically appears as a white to off-white or pale beige crystalline powder[3][4][5]. Its structure, featuring both a hydrophilic amino acid backbone and a more hydrophobic aminophenyl side chain, results in a varied solubility profile.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data, collated from various chemical suppliers and databases, is summarized below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, the specific enantiomeric form (L- or D-), and whether the compound is a free base or a salt. The data presented here should be considered as a guide, with experimental conditions noted where available.

| Solvent System | Compound Form | Temperature | Solubility | Method/Notes | Citation |

| Water | L-Form | Not Specified | Soluble | Qualitative assessment | [3][6] |

| Water | L-Form | 60°C | 3.33 mg/mL (18.48 mM) | Requires sonication, warming, and heating | [7] |

| Water | L-HCl Salt | Not Specified | ~50 mg/mL | Based on 0.1g in 2 mL yielding a clear solution | [4] |

| Phosphate-Buffered Saline (PBS) | L-Form | Not Specified | 10 mg/mL (55.49 mM) | Requires sonication | [7] |

| Dimethyl Sulfoxide (DMSO) | L-Form | Not Specified | < 1 mg/mL | Insoluble or slightly soluble | [7] |

| Methanol | L-Form | Not Specified | Slightly Soluble | Requires sonication | [3] |

| Acetonitrile | D-Form | Not Specified | 0.1 - 1 mg/mL | Slightly soluble | [8] |

Generally, the solubility of amino acids is highest in pure water and tends to decrease in semi-polar organic solvents[9]. The presence of both an acidic carboxylic group and a basic amino group means that solubility is highly dependent on pH. In aqueous systems, solubility typically increases significantly at pH values above and below the isoelectric point due to the formation of soluble salts[9].

Experimental Workflow for Solubility Determination

A common and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis. The following diagram illustrates a typical workflow for this process.

Caption: Experimental workflow for solubility determination.

Experimental Protocols

The following section details a standard protocol for determining the solubility of this compound using the shake-flask method, a technique widely applied for amino acid solubility studies[9][10].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Pipettes and volumetric flasks

-

Vacuum oven or evaporator

-

(For spectroscopic analysis) HPLC or UV-Vis spectrophotometer and appropriate standards

Procedure:

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to ensure equilibrium is reached. For amino acids, this can take between 24 to 72 hours[10].

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the thermostatic bath for at least 12 hours to allow the excess solid to settle[10]. Alternatively, the sample can be centrifuged at the controlled temperature to facilitate separation.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a pipette. To ensure no solid particulates are transferred, the supernatant should be immediately filtered through a syringe filter pre-conditioned to the experimental temperature.

-

Quantification (Gravimetric Method):

-

Dispense the filtered aliquot into a pre-weighed sample bottle[10].

-

Evaporate the solvent completely using a vacuum oven at a low temperature to prevent decomposition of the amino acid[10].

-

Once a constant mass is achieved, weigh the bottle containing the solid residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the bottle.

-

-

Quantification (Spectrophotometric Method):

-

This method, also used for amino acid solubility, involves creating a calibration curve with known concentrations of this compound in the solvent.

-

The filtered aliquot is appropriately diluted, and its absorbance or chromatographic peak area is measured.

-

The concentration is then determined by comparing the measurement against the calibration curve.

-

-

Calculation: The solubility is calculated based on the mass of the solute and the initial volume of the solvent, typically expressed in mg/mL or mol/L. The process should be replicated multiple times to ensure accuracy[10].

References

- 1. This compound | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-L-phenylalanine | CAS#:943-80-6 | Chemsrc [chemsrc.com]

- 3. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Amino-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

The Elusive Crystalline Architecture of 4-Aminophenylalanine: A Guide to a Molecule of Interest

For researchers, scientists, and drug development professionals, understanding the solid-state properties of a molecule is paramount. This guide delves into the known characteristics of 4-Aminophenylalanine, a non-canonical amino acid of significant interest, while also highlighting the current gaps in our knowledge regarding its precise crystal structure and morphology.

While this compound is a commercially available compound utilized in various research applications, a comprehensive, publicly available, and fully determined crystal structure remains elusive. Searches of prominent crystallographic databases have not yielded a definitive single-crystal X-ray diffraction study complete with unit cell parameters, space group, and atomic coordinates. This absence of foundational crystallographic data presents a significant challenge in fully characterizing its solid-state behavior and predicting its properties.

Molecular Structure and Known Properties

This compound, also known as para-aminophenylalanine, is an analogue of the essential amino acid phenylalanine. Its structure is characterized by an amino group substituted at the para position of the phenyl ring. This modification introduces unique chemical properties that are leveraged in protein engineering and drug design.

Below is a representation of the molecular connectivity of this compound.

Caption: A 2D representation of the molecular structure of this compound.

The Path Forward: Experimental Determination of Crystal Structure

The lack of a published crystal structure necessitates experimental work to elucidate these fundamental properties. The typical workflow for such a study is outlined below. This process is crucial for understanding polymorphism, solubility, and stability, which are critical parameters in drug development.

Caption: A generalized workflow for the experimental determination of a compound's crystal structure and morphology.

Hypothetical Experimental Protocols

While specific, optimized protocols for this compound are not available in the literature, the following sections outline general methodologies that would be applied in its study.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common approach for amino acids is slow evaporation from an aqueous solution.

Protocol for Slow Evaporation Crystallization:

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent. Water is a logical starting point. Gentle heating may be required to facilitate dissolution.

-

Filtration: Filter the solution through a fine-pored filter (e.g., 0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean crystallization dish or beaker.

-

Evaporation Control: Cover the vessel with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent. The rate of evaporation is a critical parameter influencing crystal quality.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once crystals of sufficient size have formed, carefully remove them from the solution and dry them.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms within a crystal.

Protocol for SC-XRD Data Collection:

-

Crystal Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding the atomic coordinates. The structural model is then refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline material and can be used to identify crystalline phases and assess purity.

Protocol for PXRD Analysis:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ).

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.

Crystal Morphology Analysis

The external shape of a crystal, its morphology, is a consequence of its internal structure and the conditions of its growth.

Protocol for Scanning Electron Microscopy (SEM) Analysis:

-

Sample Mounting: Crystals are mounted on an SEM stub using conductive adhesive.

-

Coating: To prevent charging, the samples are typically coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate high-resolution images of the crystal morphology.

Conclusion and Future Directions

The complete crystal structure and a detailed understanding of the morphology of this compound remain important unanswered questions for the scientific community. The experimental determination of these properties would provide invaluable data for researchers in fields ranging from materials science to pharmacology. The protocols outlined above provide a roadmap for future studies that will undoubtedly shed light on the solid-state landscape of this intriguing molecule. The publication and deposition of such data in publicly accessible databases are strongly encouraged to advance the collective understanding of this compound.

An In-depth Guide to the pKa Values of 4-Aminophenylalanine's Ionizable Groups

This technical guide provides a comprehensive overview of the acid-base dissociation constants (pKa values) for the ionizable groups of the non-proteinogenic amino acid, 4-Aminophenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound.

Estimated pKa Values

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, the following table presents estimated pKa values. These estimations are derived from the known pKa values of its structural analogs, Phenylalanine and Aniline. The pKa of the α-carboxyl and α-amino groups are approximated from Phenylalanine, while the pKa of the aromatic amino group is based on that of Aniline.

| Ionizable Group | Estimated pKa | Basis for Estimation |

| α-Carboxyl Group | ~1.83 - 2.58 | Based on the pKa of the α-carboxyl group of Phenylalanine.[1][2][3][4] |

| α-Amino Group | ~9.13 - 9.24 | Based on the pKa of the α-amino group of Phenylalanine.[2][3][4] |

| 4-Amino Group (Aromatic) | ~4.6 | Based on the pKa of the anilinium ion (the conjugate acid of aniline).[5][6][7] |

Note: These values are estimations and may vary depending on experimental conditions such as temperature, ionic strength, and solvent. For precise values, experimental determination is highly recommended.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity. The following are detailed methodologies for two common experimental techniques used to determine the pKa values of amino acids.

Potentiometric Titration

Potentiometric titration is a widely used and accessible method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-precision pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

-

Deionized water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Initial Acidification: To determine the pKa of the carboxyl and aromatic amino groups, the solution is first acidified by adding a known excess of standardized HCl to protonate all ionizable groups.

-

Titration with Base: The acidified solution is then titrated with a standardized NaOH solution. The titrant is added in small, precise increments (e.g., 0.1 mL).

-

pH Measurement: After each addition of NaOH, the solution is stirred thoroughly to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Titration Curve: The titration is continued until the pH reaches a value where all ionizable protons have been removed (typically around pH 11-12).

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The equivalence points (the steepest parts of the curve) indicate the complete deprotonation of each ionizable group. The pKa values can be more accurately determined from the first derivative of the titration curve, where the pKa is the pH at the half-equivalence point.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH.

Materials and Equipment:

-

This compound sample

-

A series of buffer solutions with known pH values spanning the range of interest

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

pH meter

Procedure:

-

Sample Preparation: A series of NMR samples is prepared, each containing the same concentration of this compound dissolved in a buffer of a specific pH. D₂O is typically used as the solvent to avoid a large water signal in the ¹H NMR spectrum.

-

NMR Data Acquisition: ¹H NMR (or ¹³C NMR) spectra are acquired for each sample in the pH series.

-

Chemical Shift Monitoring: The chemical shifts of protons (or carbons) adjacent to the ionizable groups are monitored. As the ionization state of a group changes with pH, the electronic environment of the nearby nuclei is altered, leading to a change in their chemical shifts.

-

Data Analysis: A plot of the chemical shift of a specific nucleus versus pH will generate a sigmoidal curve.

-

pKa Determination: The pKa value is the pH at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of pKa values using the potentiometric titration method.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. homework.study.com [homework.study.com]

- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pKa of Aniline [vcalc.com]

Thermal Stability and Decomposition of 4-Aminophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-Aminophenylalanine is limited in publicly available literature. This guide provides an in-depth analysis based on the well-studied analogous compound, L-phenylalanine, and general principles of amino acid thermal decomposition. The presence of the para-amino group is expected to influence the decomposition profile, and the information presented herein should be considered as a predictive guide for experimental design.

Introduction

This compound (4-AP) is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique biological activities and properties. Understanding the thermal stability and decomposition profile of 4-AP is critical for its synthesis, purification, storage, and formulation, particularly in processes involving elevated temperatures. This technical guide summarizes the expected thermal behavior of 4-AP, outlines relevant experimental protocols for its analysis, and proposes potential decomposition pathways.

Thermal Analysis Data

Table 1: Thermal Decomposition Data for L-Phenylalanine (for reference)

| Parameter | Value | Technique | Reference Compound |

| Decomposition Onset Temperature | ~220 - 260 °C | TGA/DSC | L-Phenylalanine |

| Major Decomposition Stage | 260 - 300 °C | TGA | L-Phenylalanine |

| Endothermic Peaks (Melting/Decomposition) | 262.1, 276.8, 292.4 °C | DSC | Anhydrous L-Phenylalanine[1] |

Note: The decomposition of amino acids is often a complex process involving simultaneous melting and decomposition, making the interpretation of thermal events challenging.[1][2] The presence of the para-amino group in this compound could potentially lower the decomposition temperature compared to phenylalanine due to electronic effects influencing bond strengths.

Proposed Thermal Decomposition Pathways

The thermal decomposition of amino acids typically proceeds through several key pathways, including decarboxylation, deamination, and condensation reactions. For this compound, the following pathways are proposed based on the known behavior of phenylalanine and other aromatic amino acids.[3][4]

Primary Decomposition Pathways

Two primary competing pathways are anticipated for the initial decomposition of this compound:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for amino acids. This would lead to the formation of 4-(2-aminoethyl)aniline.

-

Deamination: The removal of the alpha-amino group as ammonia (B1221849), potentially followed by decarboxylation, would result in the formation of substituted cinnamic acid derivatives or other aromatic compounds.

Secondary Decomposition and Products

The initial decomposition products can undergo further reactions, leading to a complex mixture of smaller molecules. The phenyl ring itself is relatively stable but can undergo reactions at higher temperatures. Gaseous products expected from the decomposition include ammonia (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O).[3]

Visualization of Proposed Pathways and Workflows

Proposed Decomposition Pathways of this compound

References

A Technical Guide to the Historical Chemical Synthesis of 4-Aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational chemical methodologies developed for the synthesis of 4-aminophenylalanine, a non-proteinogenic amino acid of significant interest in peptidomimetics and drug design. The following sections detail the core historical strategies, providing both comparative data and explicit experimental protocols to offer a practical understanding of these seminal synthetic routes.

Introduction

This compound (4-APhe), also known as p-aminophenylalanine, is a valuable building block in medicinal chemistry. Its unique structure, featuring a primary aromatic amine, allows for a wide range of chemical modifications, making it a versatile component in the design of novel peptides, enzyme inhibitors, and other therapeutic agents. The historical synthesis of this amino acid has primarily revolved around two main strategies: the reduction of a nitro precursor and the construction of the amino acid backbone via the Erlenmeyer-Plöchl synthesis. This guide will provide a detailed examination of these classical methods.

Method 1: Reduction of 4-Nitrophenylalanine

One of the most direct and historically significant routes to this compound involves the reduction of the corresponding 4-nitrophenylalanine. This precursor is readily accessible through the nitration of L-phenylalanine. The subsequent reduction of the nitro group has been accomplished using various reagents and conditions, with catalytic hydrogenation and metal-based chemical reductions being the most prominent.

Synthesis of the Precursor: Nitration of L-Phenylalanine

The initial step in this synthetic pathway is the introduction of a nitro group at the para position of the phenyl ring of L-phenylalanine.

Experimental Protocol: Nitration of L-Phenylalanine

-

Materials: L-phenylalanine, concentrated sulfuric acid (H₂SO₄, 95-98%), concentrated nitric acid (HNO₃, 90%), lead carbonate (PbCO₃), hydrogen sulfide (B99878) (H₂S) gas, 95% ethanol (B145695).

-

Procedure:

-

10.0 g (60.6 mmol) of L-phenylalanine is dissolved in 16 mL of concentrated H₂SO₄ at 0°C.

-

3.0 mL of 90% HNO₃ is added dropwise to the stirring solution while maintaining the temperature at approximately 0°C.

-

After the addition is complete, the solution is stirred for an additional 10-15 minutes.

-

The reaction mixture is then poured over approximately 200 mL of ice and diluted to about 700 mL with water.

-

The solution is heated to a boil and neutralized with approximately 80 g of PbCO₃.

-

The resulting precipitate is filtered, and the supernatant is treated with H₂S gas to precipitate any remaining lead ions.

-

The solution is filtered again, and the filtrate is reduced to one-third of its original volume.

-

The solid that forms is filtered and washed with 95% ethanol.

-

Recrystallization from boiling water yields p-nitrophenylalanine.

-

-

Yield: 50-55%

Reduction of 4-Nitrophenylalanine to this compound

The reduction of the nitro group can be achieved through several historical methods, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely used and generally high-yielding method for the reduction of nitroarenes.

Experimental Protocol: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

-

Materials: (S)-N-Acetyl-4-Nitrophenylalanine methyl ester, 10% w/w Palladium on Carbon (Pd/C), ethyl acetate (B1210297), hydrogen gas.

-

Procedure:

-

(S)-N-Acetyl-4-Nitrophenylalanine methyl ester (3.73g, 14.0mmol) and 10% w/w Pd/C (0.18g) are mixed with ethyl acetate (37ml).

-